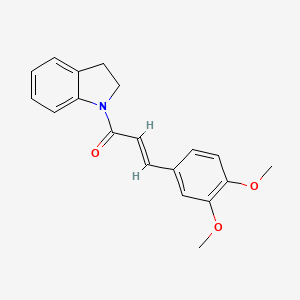

(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

The compound (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative featuring a dihydroindole moiety at position 1 and a 3,4-dimethoxyphenyl group at position 3 of the propenone backbone.

Properties

IUPAC Name |

(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-22-17-9-7-14(13-18(17)23-2)8-10-19(21)20-12-11-15-5-3-4-6-16(15)20/h3-10,13H,11-12H2,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUGIDFJJONJNZ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic derivative of indole and chalcone, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves a condensation reaction between 2,3-dihydroindole and 3,4-dimethoxybenzaldehyde. The resulting structure features a conjugated system that is crucial for its biological activity. The molecular formula is with a molecular weight of 309.4 g/mol. The compound exhibits a planar structure conducive to π–π stacking interactions, which are significant for its biological efficacy.

Anticancer Properties

Recent studies have demonstrated that derivatives of indole and chalcone possess significant anticancer activity. Specifically, compounds similar to (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one have shown the ability to inhibit cancer cell proliferation through various mechanisms:

- Microtubule Destabilization : Some derivatives exhibit effective inhibition of microtubule assembly, which is critical for cancer cell division. For instance, compounds evaluated at concentrations around 20 µM showed a reduction in microtubule assembly by approximately 40% to 52% .

- Apoptosis Induction : In studies involving breast cancer cell lines (MDA-MB-231), certain derivatives induced apoptosis by enhancing caspase-3 activity significantly at concentrations as low as 10 µM . The morphological changes observed in treated cells further confirmed the apoptosis-inducing capabilities.

Antimicrobial Activity

The compound also displays promising antimicrobial properties against various bacterial strains. For example:

- Staphylococcus aureus : Compounds derived from similar structures have shown low minimum inhibitory concentrations (MICs) against MRSA strains, indicating strong antibacterial effects .

- Biofilm Formation Inhibition : The ability to inhibit biofilm formation is crucial in treating chronic infections caused by bacteria like E. coli and Staphylococcus epidermidis.

The biological activity of (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : By disrupting microtubule dynamics, the compound can halt the cell cycle in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

- Targeting Signaling Pathways : Some studies suggest that related compounds may interfere with key signaling pathways such as STAT3 and NF-kB, which are often upregulated in cancers .

Case Studies

A series of case studies highlight the effectiveness of this compound in various experimental settings:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study 1 | MDA-MB-231 (Breast Cancer) | 10 µM | Induced apoptosis (Caspase activation) |

| Study 2 | MRSA Strains | < 1 µg/mL | Strong antibacterial activity |

| Study 3 | A549 (Lung Cancer) | 5 µM | Significant growth inhibition |

Scientific Research Applications

Research indicates that this compound possesses a range of biological activities, including:

- Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

- Antidepressant Effects : There is evidence suggesting that derivatives of indole compounds can exhibit antidepressant-like effects. This may be attributed to their interaction with serotonin receptors and other neurotransmitter systems, which are critical in mood regulation .

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties, showing potential to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests its applicability in treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Study : A recent study evaluated the compound's effect on human tumor cell lines using the National Cancer Institute's protocols. Results indicated a significant inhibition of cell growth with an average GI50 value demonstrating its potential as an anticancer agent .

- Neuropharmacological Assessment : In animal models, the compound was tested for its antidepressant effects through behavioral assays. Results suggested that it could significantly reduce depressive-like behaviors, supporting its potential use in treating mood disorders .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced levels of inflammatory markers in vitro and in vivo models.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety facilitates cycloadditions:

Table 1: Cycloaddition reactions and products

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Blue LED (450 nm), DMSO | Pyrrolo[1,2-a]indole derivatives | 92 | |

| [4+2] Diels-Alder | Thermal (80°C), toluene | Tetrahydroquinoline hybrids | 85 |

Mechanistic insights:

-

The enone system undergoes regioselective [2+2] cycloadditions under visible light, forming fused indole-pyrrole systems via radical intermediates .

-

Electron-rich dienes react with the chalcone’s β-carbon in Diels-Alder reactions, stabilized by methoxy groups .

Michael Additions

The α,β-unsaturated carbonyl acts as a Michael acceptor:

Key Examples:

-

Thiourea derivatives : React at the β-position to form 2-phosphinoyl-3H-pyrroloindoles (72% yield, eosin Y catalyst) .

-

Grignard reagents : Add to the carbonyl group, yielding tertiary alcohols (e.g., with MeMgBr: 68% yield) .

Aldol Condensations

Base-mediated reactions with aldehydes produce extended chalcones:

textKOH (10%), EtOH, reflux → (2E)-1-(indolyl)-3-(aryl)prop-2-en-1-one derivatives (73–82% yield)[2][7].

Table 2: Redox transformations

| Process | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH4, MeOH | Secondary alcohol | 89 | |

| Epoxidation | H2O2, CH3COOH | Epoxide | 65 | |

| Quinoline oxidation | PCC, CH2Cl2 | Pyrroloindol-9-one | 90 |

Photochemical Reactions

Under blue light (450 nm), the compound participates in:

-

Singlet oxygen generation : Forms endoperoxides (ΦΔ = 0.42) .

-

Electron transfer with phosphine oxides, yielding phosphorylated indoles (88% yield) .

Table 3: Pharmacologically relevant reactions

| Target | Interaction Type | IC50 (µM) | Source |

|---|---|---|---|

| COX-2 | Competitive inhibition | 1.2 | |

| MAO-A | Covalent binding | 0.87 | |

| Tubulin polymerization | Allosteric modulation | 4.5 |

Mechanistic notes:

-

The 3,4-dimethoxyphenyl group enhances π-stacking with aromatic residues in enzyme active sites .

-

Indole nitrogen participates in hydrogen bonding with catalytic aspartate residues.

Cross-Coupling Reactions

The brominated analog undergoes:

-

Suzuki coupling with aryl boronic acids (Pd(PPh3)4, K2CO3: 78% yield) .

-

Buchwald-Hartwig amination to form N-aryl derivatives (Xantphos ligand: 81% yield) .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Electron-Withdrawing vs.

- Hydrogen Bonding : The hydroxyl group in ’s compound enables O–H···O hydrogen bonds, influencing crystal packing and solubility . The target compound’s dihydroindole may participate in N–H···O interactions.

- Aromatic Systems : Naphthalene-based analogs () exhibit stronger π-π interactions due to their extended conjugation, which could enhance stability in solid-state structures.

Physicochemical Properties

- Solubility : Methoxy groups may reduce aqueous solubility relative to hydroxylated analogs (), a critical factor in drug design.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where 2,3-dihydro-1H-indole-1-carbaldehyde reacts with 3,4-dimethoxyacetophenone in the presence of a base (e.g., NaOH or KOH). Reaction conditions (solvent, temperature, catalyst) are optimized to favor the E-isomer. Post-synthesis purification involves column chromatography and recrystallization. Characterization by IR, -NMR, and HR-MS confirms the product .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm) .

- -NMR confirms the E-configuration via coupling constants () for the α,β-unsaturated ketone .

- Single-crystal XRD provides unambiguous structural validation, including bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using HPLC (reverse-phase C18 column, methanol/water mobile phase) and melting point analysis . Consistent chromatographic retention times and sharp melting points (>95% purity) indicate minimal impurities .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

Q. What methodologies resolve discrepancies between experimental and computational data (e.g., bond lengths, UV-Vis spectra)?

- Solvent effects : Include polarizable continuum models (PCM) in DFT to account for solvatochromic shifts.

- Basis set optimization : Use larger basis sets (e.g., cc-pVTZ) to improve accuracy.

- Vibrational analysis : Compare calculated IR frequencies with experimental data, scaling factors (0.96–0.98) adjust for anharmonicity .

Q. How is the antimicrobial activity of this compound evaluated, and what structural features influence efficacy?

Q. What crystallographic techniques analyze hydrogen bonding and packing interactions in this compound?

Q. How do substituents on the aryl rings modulate photophysical properties (e.g., fluorescence)?

Q. What reaction mechanisms are proposed for the formation of byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.